(1,3-dioxoisoindolin-2-yl)-PEG1-amine TFA salt
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Overview
Description
(1,3-dioxoisoindolin-2-yl)-PEG1-amine TFA salt is a compound that features a phthalimide group (1,3-dioxoisoindolin-2-yl) linked to a polyethylene glycol (PEG) chain terminated with an amine group, and it is stabilized as a trifluoroacetic acid (TFA) salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxoisoindolin-2-yl)-PEG1-amine TFA salt typically involves the following steps:
Formation of the Phthalimide Group: The phthalimide group can be synthesized by the condensation reaction of an aromatic primary amine with a maleic anhydride derivative.
Attachment of PEG Chain: The PEG chain is introduced through a nucleophilic substitution reaction where the amine group of PEG reacts with the phthalimide.
Formation of TFA Salt: The final step involves the formation of the TFA salt by reacting the amine-terminated PEG-phthalimide with trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Condensation Reactions: Using large reactors to facilitate the condensation of aromatic primary amines with maleic anhydride derivatives.
Continuous Flow Systems: Employing continuous flow systems for the nucleophilic substitution reaction to attach the PEG chain.
Purification and Crystallization: Utilizing advanced purification techniques such as crystallization and chromatography to obtain high-purity TFA salt.
Chemical Reactions Analysis
Types of Reactions
(1,3-dioxoisoindolin-2-yl)-PEG1-amine TFA salt undergoes various chemical reactions, including:
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Oxidation and Reduction: The phthalimide group can be involved in oxidation and reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve organic solvents like dichloromethane.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of the original compound.
Hydrolysis: Decomposition products including phthalic acid and PEG.
Oxidation and Reduction: Oxidized or reduced forms of the phthalimide group.
Scientific Research Applications
(1,3-dioxoisoindolin-2-yl)-PEG1-amine TFA salt has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for enhanced stability and solubility.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1,3-dioxoisoindolin-2-yl)-PEG1-amine TFA salt involves:
Comparison with Similar Compounds
Similar Compounds
Phthalimide Derivatives: Compounds like N-substituted phthalimides.
PEGylated Compounds: Molecules with PEG chains attached to various functional groups.
Uniqueness
(1,3-dioxoisoindolin-2-yl)-PEG1-amine TFA salt is unique due to its combination of a phthalimide group and a PEG chain, which imparts both stability and solubility, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C12H14N2O4 |
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Molecular Weight |
250.25 g/mol |
IUPAC Name |
2-[2-(2-aminoethoxy)ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C12H14N2O4/c13-5-6-17-7-8-18-14-11(15)9-3-1-2-4-10(9)12(14)16/h1-4H,5-8,13H2 |
InChI Key |
PAVWNPJFQPZKEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOCCN |
Origin of Product |
United States |
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